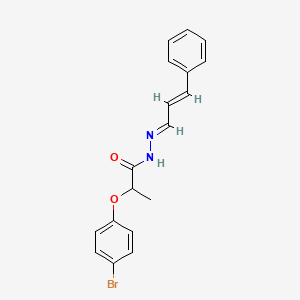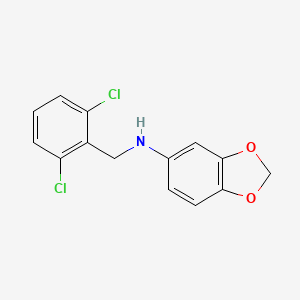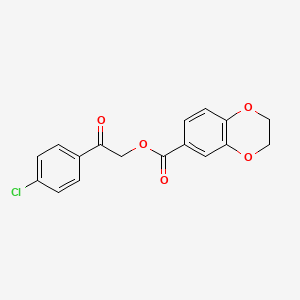
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide, also known as CPP-109, is a drug that is being studied for its potential use in the treatment of addiction and other neurological disorders. It is a derivative of the drug vigabatrin, which is used to treat epilepsy.
Mécanisme D'action
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA, 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide is thought to reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide has been shown to increase the levels of GABA in the brain, which can lead to a reduction in the reinforcing effects of drugs of abuse. It has also been shown to decrease the activity of the dopamine system, which is involved in reward processing and addiction. Additionally, 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide has been shown to have anti-convulsant effects, which may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide in lab experiments is that it is a well-characterized drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it has only been studied in preclinical models and has not yet been tested in humans. Additionally, the optimal dosing and administration of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide for the treatment of addiction is not yet known.
Orientations Futures
There are several potential future directions for the study of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide. One direction is to test its efficacy in human clinical trials for the treatment of addiction. Another direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to determine the optimal dosing and administration of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide for the treatment of addiction.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide involves the reaction of cyclohexylamine with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide has been studied for its potential use in the treatment of addiction, particularly addiction to cocaine and other stimulants. It works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels is thought to reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQUVUSLIWIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)





![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)

